4-Oxocyclohexanecarbaldehyde
Description
Stereochemical Considerations:
- The compound lacks chiral centers due to the planar geometry of the cyclohexane ring and symmetric substitution patterns.
- Conformational analysis reveals a preference for chair conformations , where the aldehyde group occupies an equatorial position to minimize steric hindrance.
- In reactions, stereochemical outcomes arise from transition-state geometries involving iminium intermediates, as observed in asymmetric syntheses.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Mass Spectrometry:
- Molecular ion peak : m/z 126.1 (C₇H₁₀O₂⁺).
- Fragmentation patterns include loss of CO (28 Da) and H₂O (18 Da).
Thermodynamic Parameters: Boiling Point, Melting Point, and Phase Behavior
| Property | Value | Source |
|---|---|---|
| Boiling Point | 223.4 ± 33.0 °C | |
| Melting Point | Not reported | – |
| Vapor Pressure (25°C) | 0.0963 mmHg | |
| Phase (25°C) | Liquid |
The compound exhibits stability under inert atmospheres but may undergo aldol condensation or oxidation under acidic or oxidative conditions.
Solubility Profile and Partition Coefficients (LogP)
| Solvent | Solubility (mg/mL) | LogP | Source |
|---|---|---|---|
| Water | 42.9 | -0.12 | |
| Ethyl Acetate | >100 | – | |
| Dichloromethane | >100 | – |
The negative LogP value (-0.12) indicates moderate hydrophilicity, consistent with its polar carbonyl groups.
Properties
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96184-81-5 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbaldehyde can be synthesized through the reaction of 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane with hydrochloric acid in the presence of water and 1,4-dioxane at room temperature. The reaction mixture is stirred for one hour, followed by partitioning with ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
4-Oxocyclohexanecarbaldehyde undergoes oxidation to yield carboxylic acids. Common oxidizing agents include:
- Potassium permanganate (): Converts the aldehyde group to a carboxylic acid under acidic or neutral conditions .
- Chromium trioxide (): Effective in ketone-stable environments due to its selective oxidation of aldehydes .
Example Reaction:
Reduction Reactions
The compound is reduced to alcohols using:
- Sodium borohydride (): Selectively reduces the aldehyde group to a primary alcohol without affecting the ketone .
- Lithium aluminum hydride (): Reduces both aldehyde and ketone groups, yielding a diol .
Example Reaction:
Nucleophilic Substitution
The aldehyde group participates in nucleophilic substitutions, forming Schiff bases with amines or thiols. Key reagents include:
Example Reaction:
Biological Activity Through Reactivity
The compound’s reactivity underpins its biological applications:
- Antibacterial activity : Schiff base derivatives inhibit Gram-positive bacteria (MIC: 8–16 µg/mL) .
- Antifungal activity : Thioacetal derivatives disrupt fungal cell walls .
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | , | 4-Oxocyclohexanecarboxylic Acid |
| Reduction | , ether | 4-Hydroxycyclohexanemethanol |
| Substitution | , | 4-Oxocyclohexylimine |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
4-Oxocyclohexanecarbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Formation of Schiff Bases : Reacts with amines to form Schiff bases, which are crucial in synthesizing various pharmaceuticals.
- Nucleophilic Additions : Acts as a substrate for nucleophilic addition reactions due to the presence of both aldehyde and ketone functional groups.
Pharmaceuticals
The compound has potential applications in drug development, particularly for:
- Antibacterial Agents : Exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Agents : Shows effectiveness against common fungal strains like Candida albicans.
- Anticancer Properties : Emerging studies suggest that it may induce apoptosis in cancer cells, indicating potential therapeutic applications.
Antibacterial Activity
Research indicates that this compound demonstrates substantial antibacterial properties. A study published in Organic Letters evaluated its derivatives, revealing enhanced efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent.
Antifungal Activity
In laboratory tests, the compound exhibited significant antifungal activity against Candida albicans, disrupting fungal cell wall synthesis critical for growth and reproduction.
Anticancer Potential
Preliminary investigations into its anticancer effects have shown that this compound can inhibit cell proliferation and induce apoptosis in human breast cancer cell lines.
Case Study 1: Antibacterial Efficacy
A study published in Organic Letters assessed the antibacterial activity of various derivatives of this compound. Modifications to the compound improved efficacy against bacterial strains, with notable reductions in viability at low concentrations.
Case Study 2: Antifungal Activity Assessment
Controlled laboratory experiments tested the antifungal activity of this compound against Candida albicans. Results indicated a significant reduction in fungal growth, suggesting its potential application in treating fungal infections.
Case Study 3: Anticancer Activity Exploration
Recent investigations into the anticancer effects of this compound focused on human breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Oxocyclohexanecarbaldehyde involves its reactivity as an aldehyde and ketone. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
4-Hydroxycyclohexanone
- Molecular Formula : C₆H₁₀O₂
- Functional Groups : Ketone (oxo) and hydroxyl (-OH) at the 4-position.
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions. Unlike the aldehyde group in this compound, it lacks electrophilic aldehyde reactivity.
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals.
4-Methoxycyclohexanone
- Molecular Formula : C₇H₁₂O₂
- Functional Groups : Ketone (oxo) and methoxy (-OCH₃) at the 4-position.
- Reactivity : The methoxy group is electron-donating, reducing ring electrophilicity. Less reactive toward nucleophiles compared to the aldehyde group.
- Applications : Employed in fragrance synthesis and as a solvent modifier.
4-Heptylcyclohexanone
- Molecular Formula : C₁₃H₂₄O
- Functional Groups : Ketone (oxo) and heptyl (-C₇H₁₅) chain at the 4-position.
- Reactivity : The long alkyl chain increases hydrophobicity, making it less soluble in polar solvents. Its primary reactivity revolves around the ketone group.
- Applications : Used in polymer plasticizers and lubricant additives .
4-Phenyl-2-butanone
- Molecular Formula : C₁₀H₁₂O
- Functional Groups : Ketone at position 2 and phenyl group at position 4.
- Reactivity : The phenyl group stabilizes the ketone via resonance, reducing its electrophilicity. Acts as a precursor for synthesizing this compound derivatives .
- Applications : Attractant for melon flies and odorant in soaps .
Table 1: Comparative Analysis of this compound and Analogues
Key Research Findings
Solubility: Polar substituents (e.g., -OH, -CHO) enhance water solubility, while non-polar groups (e.g., heptyl, phenyl) increase hydrophobicity. For example, this compound is more soluble in polar solvents than 4-heptylcyclohexanone.
Stability: Aldehyde-containing compounds are more oxidation-prone than ketones. This compound requires careful storage under inert conditions, unlike 4-methoxycyclohexanone, which is stable at room temperature .
Biological Activity
4-Oxocyclohexanecarbaldehyde, a compound with the molecular formula CHO, has garnered attention in the field of organic chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.
Molecular Structure :
- Molecular Formula : CHO
- Molecular Weight : 126.16 g/mol
- Log P (Octanol-Water Partition Coefficient) : Varies between -0.14 and 1.8 depending on the calculation method, indicating moderate lipophilicity .
| Property | Value |
|---|---|
| Molecular Weight | 126.16 g/mol |
| Log P (XLOGP3) | -0.14 |
| Log P (SILICOS-IT) | 1.8 |
| BBB Permeant | Yes |
| CYP Inhibitor | No |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against common fungal strains. The compound's mechanism involves disrupting fungal cell wall synthesis, which is crucial for its growth and reproduction .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is necessary to elucidate these mechanisms fully .
Case Study 1: Antibacterial Efficacy
A study published in Organic Letters evaluated the antibacterial activity of various derivatives of this compound. The results showed that certain modifications to the compound enhanced its efficacy against Staphylococcus aureus and Escherichia coli, with a notable reduction in bacterial viability observed at low concentrations .
Case Study 2: Antifungal Activity Assessment
In a controlled laboratory setting, the antifungal activity of this compound was tested against Candida albicans. The compound exhibited a significant reduction in fungal growth, suggesting its potential application in treating fungal infections .
Case Study 3: Anticancer Activity Exploration
A recent investigation into the anticancer effects of this compound involved testing its effects on human breast cancer cell lines. The study found that the compound inhibited cell proliferation and induced apoptosis, indicating its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Question: What are the standard methodologies for synthesizing and characterizing 4-Oxocyclohexanecarbaldehyde in academic research?
Answer:
The synthesis of this compound typically involves oxidation or functional group interconversion strategies. For example, selective oxidation of cyclohexanol derivatives using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions can yield the aldehyde group while preserving the ketone moiety. Characterization should include:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the presence of the aldehyde proton (δ ~9.8 ppm) and the cyclohexanone carbonyl group (δ ~210 ppm).
- Infrared Spectroscopy (IR): Identify carbonyl stretching frequencies (C=O: ~1700 cm for ketone, ~2800-2720 cm for aldehyde).
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns.
Cross-validate results with databases like SciFinder or Reaxys to compare spectral data with literature .
Advanced Question: How can reaction mechanisms involving this compound be investigated to resolve contradictory kinetic data?
Answer:
Contradictions in kinetic data may arise from competing reaction pathways (e.g., aldol condensation vs. nucleophilic addition). To resolve this:
Isolation of Intermediates: Use low-temperature reaction conditions or trapping agents (e.g., hydrazines) to stabilize intermediates for structural analysis.
Computational Modeling: Employ density functional theory (DFT) calculations to compare activation energies of proposed pathways. Software like Gaussian or ORCA can model transition states.
Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.
For example, if aldol condensation dominates under basic conditions, monitor pH-dependent reactivity and characterize products via HPLC or GC-MS .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste Management: Segregate aldehyde-containing waste in labeled containers for professional disposal to avoid environmental contamination.
- Emergency Response: In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult safety data sheets (SDS) for specific antidotes .
Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Answer:
Discrepancies often stem from variability in assay conditions or impurities. Mitigation strategies include:
Purity Assessment: Use HPLC or GC to verify compound purity (>95%) before biological testing.
Standardized Assays: Adopt OECD guidelines or validated protocols (e.g., MTT assays for cytotoxicity) to ensure reproducibility.
Control Experiments: Test intermediates or byproducts (e.g., oxidation byproducts) to rule out confounding effects.
Cross-reference data with the Human Metabolome Database (HMDB) or PubChem for comparative analysis .
Advanced Question: What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Answer:
- Reaxys and SciFinder: Search for analogous reactions (e.g., cyclohexanone derivatives) to infer reactivity patterns.
- Molecular Dynamics (MD) Simulations: Simulate solvent effects and transition states using software like GROMACS or LAMMPS.
- Machine Learning (ML): Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity or side products.
For instance, predict the feasibility of Michael additions using frontier molecular orbital (FMO) theory calculations .
Advanced Question: How can experimental reproducibility be ensured in multistep syntheses involving this compound?
Answer:
- Detailed Documentation: Record exact reagent grades (e.g., anhydrous solvents, ACS-certified chemicals), reaction temperatures (±1°C), and stirring rates.
- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track reaction progress in real time.
- Collaborative Validation: Share protocols with independent labs for cross-verification. Publish raw data in supplementary materials for transparency.
Refer to institutional SOPs (e.g., those from Fulda University) for equipment calibration and procedural rigor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
